Cas no 23453-64-7 (tetradecafluoroazelaic acid)

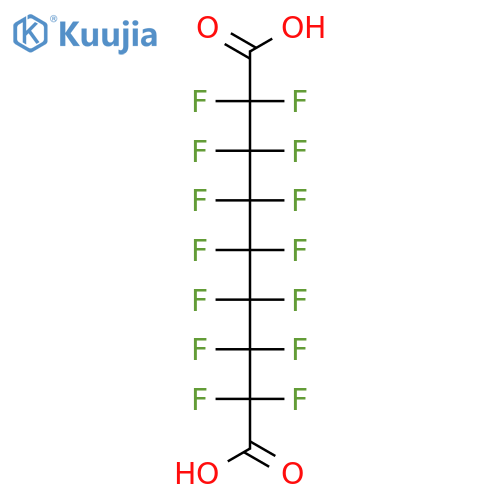

tetradecafluoroazelaic acid structure

商品名:tetradecafluoroazelaic acid

tetradecafluoroazelaic acid 化学的及び物理的性質

名前と識別子

-

- tetradecafluoroazelaic acid

- Perfluorononanedioic acid

- Perfluoroazelaic acid

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid

- Perfluorheptan-1.7-dicarbonsaeure

- perfluorononane-1,9-dioic acid

- Perfluorononane-1,9-dioic acid,tech

- FT-0638325

- 23453-64-7

- Nonanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecakis(fluoranyl)nonanedioic acid

- AS-76708

- DTXSID10379774

- A816729

- SCHEMBL517814

- MFCD00153274

- 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8-tetradecafluorononanedioic acid

- AKOS015852824

- NS00018863

- Nonanedioic acid,2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro-

- PFLDCA n=7

- CS-0328269

- PERFLUOROAZELAICACID

- DB-046153

- tetradecafluorononanedioic acid

-

- MDL: MFCD00153274

- インチ: InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27)

- InChIKey: WRYSWXOLGMKBKW-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

- BRN: 3020403

計算された属性

- せいみつぶんしりょう: 439.97300

- どういたいしつりょう: 439.973

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 572

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 74.6A^2

- 疎水性パラメータ計算基準値(XlogP): 4.1

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.811

- ふってん: 215°C 60mm

- フラッシュポイント: 215°C/60mm

- 屈折率: 1.325

- PSA: 74.60000

- LogP: 3.60270

- ようかいせい: 未確定

tetradecafluoroazelaic acid セキュリティ情報

- 危害声明: Corrosive

- 危険物輸送番号:3261

- 危険カテゴリコード: 36/37/38-34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 包装等級:II

- 包装カテゴリ:II

- セキュリティ用語:8

- 包装グループ:II

- 危険レベル:8

- 危険レベル:8

- リスク用語:R34

tetradecafluoroazelaic acid 税関データ

- 税関コード:2917190090

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

tetradecafluoroazelaic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D768766-5g |

Nonanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- |

23453-64-7 | 90% | 5g |

$170 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L16820-25g |

Perfluoroazelaic acid, tech. 90% |

23453-64-7 | tech. 90% | 25g |

¥3607.00 | 2023-02-25 | |

| Cooke Chemical | F780029-5g |

Perfluoroazelaic acid |

23453-64-7 | tech.90 | 5g |

RMB 701.60 | 2025-02-21 | |

| A2B Chem LLC | AB23297-5g |

Perfluoroazelaic acid |

23453-64-7 | 90% | 5g |

$108.00 | 2023-12-31 | |

| A2B Chem LLC | AB23297-25g |

Perfluoroazelaic acid |

23453-64-7 | 90% | 25g |

$241.00 | 2023-12-31 | |

| Cooke Chemical | F780029-25g |

Perfluoroazelaic acid |

23453-64-7 | tech.90 | 25g |

RMB 2885.60 | 2025-02-21 | |

| Chemenu | CM379325-5g |

tetradecafluorononanedioic acid |

23453-64-7 | 95%+ | 5g |

$87 | 2024-07-28 | |

| Apollo Scientific | PC6656-5g |

Perfluorononane-1,9-dioic acid |

23453-64-7 | tech | 5g |

£70.00 | 2025-02-21 | |

| Fluorochem | 002274-1g |

Tetradecafluoroazelaic acid |

23453-64-7 | 96% | 1g |

£19.00 | 2022-03-01 | |

| Fluorochem | 002274-5g |

Tetradecafluoroazelaic acid |

23453-64-7 | 96% | 5g |

£50.00 | 2022-03-01 |

tetradecafluoroazelaic acid 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

23453-64-7 (tetradecafluoroazelaic acid) 関連製品

- 678-39-7(1,1,2,2-Tetrahydroperfluorodecanol)

- 678-45-5(Dodecafluorosuberic acid)

- 2706-90-3(Nonafluoropentanoic Acid)

- 376-73-8(Hexafluoroglutaric acid)

- 307-55-1(Perfluorododecanoic Acid)

- 375-95-1(Perfluorononanoic acid)

- 1546-95-8(7H-Dodecafluoroheptanoic acid)

- 335-76-2(Perfluorodecanoic Acid)

- 375-85-9(Perfluoroheptanoic AcidDISCONTINUED SEE P286300)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:23453-64-7)Perfluoroazelaic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ